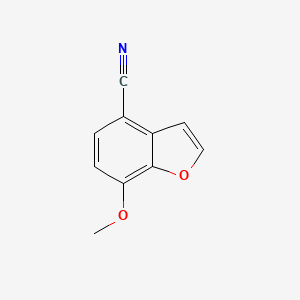
7-Methoxybenzofuran-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-methoxy-1-benzofuran-4-carbonitrile is a chemical compound belonging to the benzofuran family Benzofurans are heterocyclic compounds containing a fused benzene and furan ring This particular compound is characterized by a methoxy group at the 7th position and a carbonitrile group at the 4th position on the benzofuran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-methoxy-1-benzofuran-4-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method is the cyclization of 2-hydroxybenzaldehyde derivatives with suitable nitriles in the presence of a base. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as potassium carbonate or sodium hydroxide.
Industrial Production Methods
Industrial production of 7-methoxy-1-benzofuran-4-carbonitrile may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include purification steps such as recrystallization or chromatography to obtain the desired purity level.
Chemical Reactions Analysis
Types of Reactions
7-methoxy-1-benzofuran-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to amines or other reduced forms.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at different positions on the benzofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can lead to various substituted benzofuran derivatives.
Scientific Research Applications
7-methoxy-1-benzofuran-4-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may exhibit biological activities, making it a candidate for drug discovery and development.
Industry: Used in the production of materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 7-methoxy-1-benzofuran-4-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methoxy and carbonitrile groups can influence the compound’s binding affinity and specificity towards these targets, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-methoxy-1-benzofuran-7-carbonitrile
- 7-methoxy-1-benzofuran-2-carbonitrile
Uniqueness
7-methoxy-1-benzofuran-4-carbonitrile is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the methoxy and carbonitrile groups can affect the compound’s electronic properties and interactions with other molecules, making it distinct from other benzofuran derivatives.
Properties
CAS No. |
1258960-01-8 |
|---|---|
Molecular Formula |
C10H7NO2 |
Molecular Weight |
173.17 g/mol |
IUPAC Name |
7-methoxy-1-benzofuran-4-carbonitrile |
InChI |
InChI=1S/C10H7NO2/c1-12-9-3-2-7(6-11)8-4-5-13-10(8)9/h2-5H,1H3 |
InChI Key |
SHRGWKRJXIQHND-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C(=C(C=C1)C#N)C=CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(4-methoxyphenyl)methyl]-5-methyl-6,7-dihydro-5H-indazol-4-one](/img/structure/B13873002.png)
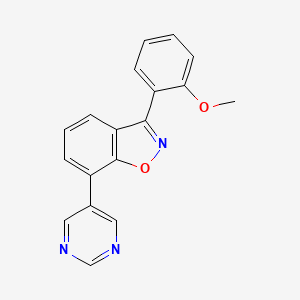
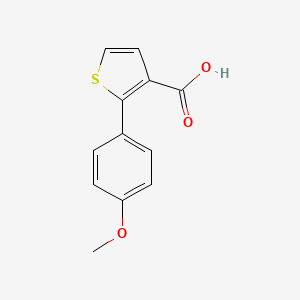
![1-Chloro-7-[(2-methylpropan-2-yl)oxy]heptane](/img/structure/B13873010.png)
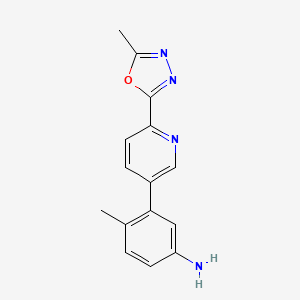
![[6-(Aminomethyl)-1,2-dipropylpyridazin-3-yl]methanamine](/img/structure/B13873023.png)
![5-(2,3-dihydroindol-1-ylsulfonyl)-3-[[3,5-dimethyl-4-(4-methylpiperazine-1-carbonyl)-1H-pyrrol-2-yl]methylidene]-1H-indol-2-one](/img/structure/B13873028.png)
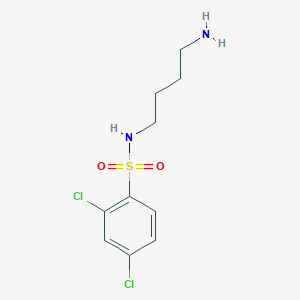
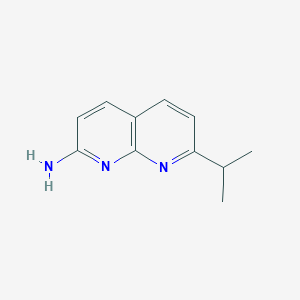
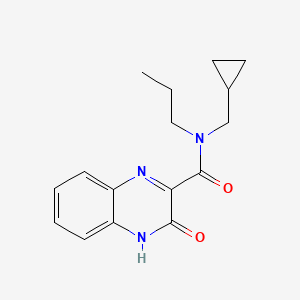
![4-[4-[(3,4-Dichlorophenyl)methyl]piperidin-1-yl]phenol](/img/structure/B13873050.png)
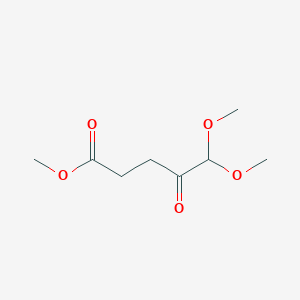
![5-(Trifluoromethyl)thieno[3,2-b]pyridine-6-carbonyl chloride](/img/structure/B13873058.png)
![N-[3-[(2-methylphenyl)methyl]-4H-quinazolin-2-yl]acetamide](/img/structure/B13873066.png)
